molecular formula C14H24O2Si B3156091 (3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol CAS No. 81805-53-0

(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol

Cat. No.: B3156091
CAS No.: 81805-53-0
M. Wt: 252.42 g/mol
InChI Key: MVIQUDNKABQIRT-UHFFFAOYSA-N
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Description

(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol is a silyl-protected aromatic alcohol featuring a tert-butyldimethylsilyl (TBDMS) group attached via an oxymethyl linker to a meta-substituted phenyl ring, with a primary methanol group at the benzylic position. This compound is frequently employed in organic synthesis as an intermediate, particularly in the preparation of ligands, pharmaceuticals, and complex natural products. The TBDMS group serves as a protective moiety for hydroxyl functionalities, offering stability under basic and mildly acidic conditions while remaining cleavable via fluoride-based reagents . Its structural features, including the steric bulk of the TBDMS group and the electronic effects of the aromatic system, influence its reactivity and applications in catalysis and functional group transformations.

Properties

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-9,15H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIQUDNKABQIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with a phenylmethanol derivative.

    Protection of Hydroxyl Group: The hydroxyl group of the phenylmethanol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms the tert-butyldimethylsilyloxy group.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, although the silyl ether group is typically stable under mild reducing conditions.

    Substitution: The tert-butyldimethylsilyloxy group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be employed.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the silyl protecting group.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of phenylmethanol derivatives without the silyl protecting group.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for alcohols in multi-step organic synthesis.
  • Acts as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

  • Utilized in the synthesis of biologically active compounds where selective protection and deprotection of functional groups are required.

Industry:

  • Employed in the production of pharmaceuticals and fine chemicals where precise control over functional group reactivity is necessary.

Mechanism of Action

The compound exerts its effects primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyloxy group is stable under a variety of conditions, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups on the molecule. The silyl group can be removed under specific conditions, revealing the hydroxyl group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Silyl Protecting Groups

  • (3-(tert-Butyldiphenylsilyloxy)phenyl)methanol (CAS: 146952-73-0) Structural Difference: Replaces the TBDMS group with a tert-butyldiphenylsilyl (TBDPS) moiety. Impact:
  • Lipophilicity : Enhanced hydrophobicity due to aromatic phenyl groups, affecting solubility in polar solvents .
  • Stability : TBDPS ethers are generally more resistant to acidic hydrolysis than TBDMS ethers but require harsher fluoride conditions for cleavage .

Positional Isomerism

  • (4-(((Tert-Butyldiphenylsilyl)Oxy)Methyl)Phenyl)Methanol (CAS: 146952-73-0) Structural Difference: The silyl-protected oxymethyl group is para-substituted on the phenyl ring. Impact:
  • Crystallinity : Positional differences may affect solid-state packing, as evidenced by variations in melting points and NMR chemical shifts .

Functional Group Modifications

  • (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol (CAS: 2060041-65-6) Structural Difference: Incorporates an amino group at the 4-position of the phenyl ring. Impact:
  • Solubility: The amino group enhances solubility in polar solvents (e.g., methanol, DMF) due to hydrogen-bonding capacity.
  • Reactivity : The amine can participate in conjugation or act as a directing group in metal-catalyzed reactions, diverging from the parent compound’s applications .

Heterocyclic Analogues

  • (3-((tert-Butyldimethylsilyl)oxy)pyridin-4-yl)methanol Structural Difference: Replaces the phenyl ring with a pyridine heterocycle. Impact:
  • Acidity : The nitrogen atom in pyridine increases the acidity of the benzylic alcohol (pKa ~10–12 vs. ~15–16 for phenyl derivatives).
  • Coordination Chemistry : Pyridine’s lone pair enables coordination to transition metals, making this compound useful in ligand design for catalysis .

Comparative Data Table

Compound Name Key Structural Feature Lipophilicity (LogP)* Stability in Acid/Base Primary Applications Reference
(3-((TBDMS-Oxy)methyl)phenyl)methanol Meta-TBDMS, benzylic methanol ~3.5 Stable in base Ligand synthesis, intermediates
(3-(TBDPS-Oxy)phenyl)methanol Meta-TBDPS, benzylic methanol ~4.8 Acid-stable Protecting group strategies
(4-Amino-3-((TBDMS-Oxy)methyl)phenyl)methanol Amino substituent, TBDMS ~2.9 Base-sensitive Biochemical reagents
(3-((TBDMS-Oxy)pyridin-4-yl)methanol Pyridine ring, TBDMS ~2.7 Moderate base stability Catalysis, medicinal chemistry

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Research Findings

  • Synthetic Routes: The parent compound is typically synthesized via silylation of (3-(hydroxymethyl)phenyl)methanol using TBDMS chloride in the presence of imidazole . In contrast, TBDPS analogues require tributylsilyl reagents and often involve multi-step sequences with lower yields due to steric challenges .
  • Stability Studies :
    • TBDMS-protected derivatives exhibit faster deprotection rates (TBAF in THF, ~1 hour) compared to TBDPS analogues (~6 hours) .
  • Applications :
    • The pyridine analogue () has been utilized in Cr-catalyzed ethylene polymerization, demonstrating higher catalytic activity (TOF = 1,200 h⁻¹) than phenyl-based ligands .

Biological Activity

The compound (3-((tert-butyldimethylsilyloxy)methyl)phenyl)methanol , also known as a silyl ether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a tert-butyldimethylsilyloxy substituent, which enhances its lipophilicity and stability. The presence of the hydroxymethyl group at the 3-position is crucial for its interaction with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate cancer (LNCaP) and lung adenocarcinoma (A549) cells.

  • Mechanism of Action : The compound appears to inhibit androgen receptor (AR) signaling pathways, which are critical in the progression of prostate cancer. Inhibition was measured by assessing the transcription levels of prostate-specific antigen (PSA) and transmembrane protease serine 2 (TMPRSS2), with some derivatives showing up to 90% inhibition at concentrations of 5 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the hydroxyl group and the silyl ether significantly impact biological activity. For instance:

  • Hydroxyl Group Variations : Compounds with free hydroxyl groups showed comparable activity to those with silyl ether modifications, suggesting that the presence of this group is not critical for activity but may enhance solubility and stability .
  • Substituent Effects : The introduction of various substituents at the 2-position of the phenyl ring did not significantly alter activity, indicating a robust scaffold that can tolerate modifications without losing efficacy .

Case Studies

  • Prostate Cancer Study : A series of experiments conducted on LNCaP cells revealed that certain derivatives of (3-((tert-butyldimethylsilyloxy)methyl)phenyl)methanol exhibited IC50 values comparable to established AR inhibitors like enzalutamide. Notably, one derivative demonstrated an IC50 of 30.1 μM, indicating promising potential as a therapeutic agent in prostate cancer treatment .
  • Lung Cancer Study : In another study focusing on lung adenocarcinoma A549 cells, compounds derived from this scaffold were shown to induce apoptosis through mechanisms involving mitochondrial stress and caspase activation. The most potent derivative exhibited an IC50 value of 3.4 μM, highlighting its potential as an effective anti-cancer agent .

Data Table: Biological Activity Overview

Compound DerivativeCell LineIC50 Value (μM)Mechanism of Action
Derivative ALNCaP30.1AR Inhibition
Derivative BA5493.4Apoptosis via mitochondrial stress
Derivative CLNCaP5.6AR Inhibition

Q & A

Q. What are the established synthetic routes for (3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol?

The compound is typically synthesized via silyl ether protection of a benzyl alcohol intermediate. A common approach involves reacting 3-(hydroxymethyl)phenylmethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions, using imidazole or triethylamine as a base in dichloromethane or DMF . For example, describes analogous esterification steps with TBDMS-protected alcohols, requiring inert atmospheres (N₂/Ar) and rigorous exclusion of moisture. Post-reaction purification often employs silica gel chromatography, with yields optimized by controlling stoichiometry (1.2–1.5 equivalents of TBDMS-Cl relative to the alcohol).

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the presence of the TBDMS group (distinct δ ~0.1–0.3 ppm for Si-CH₃ protons) and the aromatic/methanol protons (δ ~4.5–5.0 ppm for -CH₂-O-Si and δ ~1–2 ppm for tert-butyl groups) .
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-C stretching) and ~3350 cm⁻¹ (O-H stretching of methanol) validate functional groups .
  • Mass Spectrometry (ESI/HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected at m/z 281.18 for C₁₄H₂₄O₂Si) .

Q. What are the critical handling and storage considerations for this compound?

The TBDMS group is moisture-sensitive. Storage should be in airtight containers under inert gas (N₂/Ar) at –20°C . Handling requires anhydrous solvents, gloveboxes, or Schlenk lines for air-sensitive reactions. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks .

Advanced Research Questions

Q. How does the steric bulk of the TBDMS group influence reactivity in cross-coupling reactions?

The TBDMS group’s steric hindrance can suppress undesired side reactions (e.g., β-hydride elimination in Suzuki-Miyaura couplings) while stabilizing intermediates. highlights enantioselective syntheses where TBDMS-protected alcohols enhance regioselectivity in lactonization reactions (9:1 dr achieved via Rh-catalyzed hydrogenation). However, steric effects may reduce reaction rates; optimizing catalyst loading (e.g., 5–10 mol% Pd for couplings) and temperature (60–80°C) is critical .

Q. Are there conflicting reports on the stability of the TBDMS protecting group under acidic or basic conditions?

Yes. While TBDMS is generally stable under mild bases (e.g., NaHCO₃), notes partial deprotection in strongly acidic media (e.g., TFA/CH₂Cl₂, 0°C, 1h). Contradictory data exist for basic hydrolysis: some studies report stability in NH₃/MeOH, while others observe cleavage with K₂CO₃/MeOH . Researchers should validate stability via controlled experiments (e.g., TLC monitoring at 30-minute intervals) before scaling reactions.

Q. What strategies mitigate competing side reactions during functionalization of the methanol group?

Competing oxidation or over-alkylation can be minimized by:

  • Temporary Protection : Converting the methanol to a stable ester (e.g., acetate using Ac₂O/pyridine) before further reactions .
  • Low-Temperature Control : Performing oxidations (e.g., with Dess-Martin periodinane) at –10°C to limit ketone formation .
  • Selective Deprotection : Using fluoride-based reagents (e.g., TBAF) for TBDMS removal without disturbing other groups .

Q. How can computational modeling aid in predicting the compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculations can model steric/electronic effects of the TBDMS group on transition states. For instance, used X-ray crystallography and NOE studies to correlate lactone stereochemistry with reaction outcomes, which can be validated computationally. Tools like Gaussian or ORCA help predict regioselectivity in electrophilic aromatic substitution or nucleophilic additions .

Methodological Guidelines for Data Contradictions

  • Conflicting Yield Reports : Replicate reactions with standardized conditions (solvent purity, catalyst batch). Use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) for quantitative analysis .
  • Stability Discrepancies : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring to assess degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol

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